3-Benzylsulfanyl-5-(3,4-dimethoxyphenyl)-4-methyl-1,2,4-triazole 3-Benzylsulfanyl-5-(3,4-dimethoxyphenyl)-4-methyl-1,2,4-triazole
Brand Name: Vulcanchem
CAS No.: 690249-65-1
VCID: VC4733784
InChI: InChI=1S/C18H19N3O2S/c1-21-17(14-9-10-15(22-2)16(11-14)23-3)19-20-18(21)24-12-13-7-5-4-6-8-13/h4-11H,12H2,1-3H3
SMILES: CN1C(=NN=C1SCC2=CC=CC=C2)C3=CC(=C(C=C3)OC)OC
Molecular Formula: C18H19N3O2S
Molecular Weight: 341.43

3-Benzylsulfanyl-5-(3,4-dimethoxyphenyl)-4-methyl-1,2,4-triazole

CAS No.: 690249-65-1

Cat. No.: VC4733784

Molecular Formula: C18H19N3O2S

Molecular Weight: 341.43

* For research use only. Not for human or veterinary use.

3-Benzylsulfanyl-5-(3,4-dimethoxyphenyl)-4-methyl-1,2,4-triazole - 690249-65-1

Specification

CAS No. 690249-65-1
Molecular Formula C18H19N3O2S
Molecular Weight 341.43
IUPAC Name 3-benzylsulfanyl-5-(3,4-dimethoxyphenyl)-4-methyl-1,2,4-triazole
Standard InChI InChI=1S/C18H19N3O2S/c1-21-17(14-9-10-15(22-2)16(11-14)23-3)19-20-18(21)24-12-13-7-5-4-6-8-13/h4-11H,12H2,1-3H3
Standard InChI Key BDIXSNWAXJXIMU-UHFFFAOYSA-N
SMILES CN1C(=NN=C1SCC2=CC=CC=C2)C3=CC(=C(C=C3)OC)OC

Introduction

Chemical Identification and Structural Characteristics

Molecular Architecture

The core structure of 1,2,4-triazole derivatives consists of a five-membered ring containing three nitrogen atoms. In this compound, the triazole ring is substituted at position 3 with a benzylsulfanyl group (–S–CH₂C₆H₅), at position 5 with a 3,4-dimethoxyphenyl moiety (–C₆H₃(OCH₃)₂), and at position 4 with a methyl group (–CH₃). This substitution pattern introduces both lipophilic (benzylsulfanyl, methyl) and electron-donating (methoxy) groups, which influence reactivity and bioactivity .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₈H₁₉N₃O₂SCalculated
Molecular Weight341.43 g/mol
IUPAC Name3-benzylsulfanyl-5-(3,4-dimethoxyphenyl)-4-methyl-1,2,4-triazoleDerived
SMILESCOc1ccc(cc1OC)C2=NN=C(N2C)SCC3=CC=CC=C3

Synthesis and Derivative Design

General Synthetic Pathways

1,2,4-Triazoles are typically synthesized via cyclization reactions involving hydrazides or thioureas. For analogs such as 3-(benzylsulfanyl)-5-(2,2-dimethoxyethyl)-4-methyl-4H-1,2,4-triazole, the route involves:

  • Formation of the triazole core: Reaction of hydrazine derivatives with carbonyl compounds.

  • Substitution at position 3: Introduction of benzylsulfanyl groups via nucleophilic displacement or coupling reactions.

  • Functionalization at position 5: Attachment of aryl or alkyl groups through Suzuki-Miyaura coupling or electrophilic substitution .

Challenges in Synthesis

  • Steric hindrance: Bulkier substituents (e.g., 3,4-dimethoxyphenyl) may reduce reaction yields.

  • Oxidation sensitivity: The benzylsulfanyl group (–S–CH₂C₆H₅) is prone to oxidation, requiring inert atmospheres during synthesis .

Pharmacological Profile of Structural Analogs

Antimycobacterial Activity

Triazoles with benzylsulfanyl substituents demonstrate notable activity against Mycobacterium tuberculosis. For example:

  • 3-(3,5-Dinitrobenzylthio)-4H-1,2,4-triazole (MIC: 32–500 µmol/L) showed potency comparable to isoniazid .

  • Electron-withdrawing groups (e.g., nitro) enhance activity, while methoxy groups may modulate membrane permeability .

Table 2: Bioactivity of Selected 1,2,4-Triazole Derivatives

CompoundActivity (MIC/IC₅₀)Target Organism
3-(Benzylsulfanyl)-4-methyl-1,2,4-triazole32 µmol/LM. smegmatis
5-(4-Nitrophenyl)-1,2,4-triazole0.25 µg/mLMRSA
3-(2,4-Dichlorobenzylthio)-1,2,4-triazole44% edema inhibitionAnti-inflammatory assay

Anti-inflammatory and Analgesic Effects

  • 3-Benzylsulfanyl-5-aryl-1,2,4-triazoles exhibit 25–67% inhibition in rat paw edema models, surpassing aspirin in some cases .

  • Substitution at the para-position of the phenyl ring enhances COX-2 selectivity .

Structure-Activity Relationships (SAR)

Role of Substituents

  • Benzylsulfanyl group: Critical for antimycobacterial activity; removal reduces potency by >50% .

  • Methoxy groups: Electron-donating effects improve solubility but may reduce membrane penetration.

  • Methyl group at position 4: Stabilizes the triazole ring, preventing metabolic degradation .

Hybridization Strategies

Conjugation with fluoroquinolones (e.g., ciprofloxacin) yields hybrids with dual antibacterial/antifungal action. For instance:

  • Clinafloxacin-triazole hybrids show MIC values of 0.25–2 µg/mL against MRSA and Candida albicans .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator